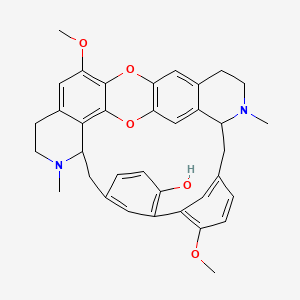
(1'alpha)-6',7-Didemethoxy-12-O-demethyl-6',7-oxy-12'-O-methylrodiasine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of Yanangcorinin involves several synthetic routes, which typically include the use of organic solvents and specific reaction conditions. One common method involves the use of dimethyl sulfoxide (DMSO) , polyethylene glycol (PEG300) , and Tween 80 . The compound is dissolved in DMSO to create a mother liquor, which is then mixed with PEG300 and Tween 80 to achieve the desired concentration .
Industrial Production Methods: Industrial production methods for Yanangcorinin are not well-documented, likely due to its primary use in research settings. the preparation methods mentioned above can be scaled up for industrial purposes with appropriate modifications to ensure safety and efficiency.
Chemical Reactions Analysis
Types of Reactions: Yanangcorinin undergoes various types of chemical reactions, including:
- Oxidation
- Reduction
- Substitution
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled conditions to ensure the desired outcome.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives of Yanangcorinin, while reduction reactions may produce reduced forms of the compound.
Scientific Research Applications
Yanangcorinin has a wide range of scientific research applications, including:
- Chemistry : Used as a reagent in various chemical reactions and studies.
- Biology : Investigated for its potential biological activities and interactions with biomolecules.
- Medicine : Explored for its potential therapeutic effects and mechanisms of action.
- Industry : Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Yanangcorinin involves its interaction with specific molecular targets and pathways. While detailed information on its exact mechanism is limited, it is believed to exert its effects through binding to specific receptors and modulating biochemical pathways .
Comparison with Similar Compounds
Yanangcorinin can be compared with other similar compounds, such as:
- Rodiasine
- Oxyacanthine
- Berberine
These compounds share structural similarities with Yanangcorinin but differ in their specific chemical properties and biological activities. Yanangcorinin’s unique structure and reactivity make it a valuable compound for research purposes.
Properties
Molecular Formula |
C36H36N2O5 |
|---|---|
Molecular Weight |
576.7 g/mol |
IUPAC Name |
13,27-dimethoxy-7,22-dimethyl-29,31-dioxa-7,22-diazaoctacyclo[19.9.3.14,30.110,14.115,19.03,8.025,33.028,32]hexatriaconta-1(30),2,4(34),10(36),11,13,15,17,19(35),25,27,32-dodecaen-16-ol |
InChI |
InChI=1S/C36H36N2O5/c1-37-11-9-22-17-31-32-19-24(22)27(37)15-21-6-8-30(40-3)26(14-21)25-13-20(5-7-29(25)39)16-28-34-23(10-12-38(28)2)18-33(41-4)35(42-31)36(34)43-32/h5-8,13-14,17-19,27-28,39H,9-12,15-16H2,1-4H3 |
InChI Key |
MMGBHVBJOIKWMF-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC2=CC3=C4C=C2C1CC5=CC(=C(C=C5)OC)C6=C(C=CC(=C6)CC7C8=C(O4)C(=C(C=C8CCN7C)OC)O3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















